molecular formula C4H9BrN2O2S B6349957 Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide CAS No. 1326811-11-3

Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide

Cat. No.: B6349957
CAS No.: 1326811-11-3
M. Wt: 229.10 g/mol
InChI Key: UPNLLCBNWGZEDS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide typically involves the reaction of methyl 2-(carbamimidoylsulfanyl)acetate with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include covalent bonding with active sites or altering the conformation of target molecules. These interactions can lead to changes in biological activity, making the compound useful for studying biochemical processes .

Comparison with Similar Compounds

Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide can be compared with similar compounds like:

Properties

IUPAC Name

methyl 2-carbamimidoylsulfanylacetate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S.BrH/c1-8-3(7)2-9-4(5)6;/h2H2,1H3,(H3,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNLLCBNWGZEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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